3-Methoxyxanthone

Descripción

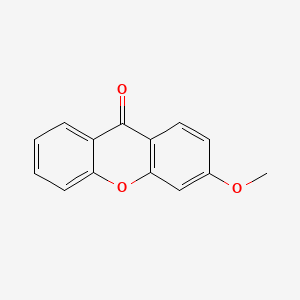

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c1-16-9-6-7-11-13(8-9)17-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWDKWJYTURSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40190712 | |

| Record name | 9H-Xanthen-9-one, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3722-52-9 | |

| Record name | 3-Methoxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-52-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methoxyxanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003722529 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methoxyxanthone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Xanthen-9-one, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40190712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHOXYXANTHONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW24PSE3QM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Isolation Studies of 3 Methoxyxanthone and Its Derivatives

Natural Sources of Xanthones Relevant to 3-Methoxyxanthone

Xanthones are synthesized in nature through different biosynthetic pathways. In higher plants, their formation typically involves a combination of the shikimate and acetate (B1210297) pathways. mdpi.com Conversely, in fungi and other lower organisms, the acetate-malonate pathway is the primary route. mdpi.comresearchgate.net

Plant-Derived Xanthones and Methoxyxanthones

A significant number of xanthones, including those with methoxy (B1213986) substitutions, have been identified in various plant families. The most prominent among these are the Clusiaceae (Guttiferae), Gentianaceae, and Hypericaceae families. researchgate.netfrontiersin.org

Cudrania tricuspidata : The roots of this plant, a member of the Moraceae family, have been a source for the isolation of several prenylated xanthones. Among them is 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone. semanticscholar.orgmdpi.com This compound was identified through chemical investigation of the methanol (B129727) extract of the roots. semanticscholar.org

Swertia paniculata : This species from the Gentianaceae family is a known source of various xanthones. ontosight.ai Notably, 1,5-dihydroxy-3-methoxyxanthone-8-O-β-D-glucopyranoside has been isolated from the aerial parts of Swertia paniculata. researchgate.netresearchgate.net The plant also contains other xanthones such as bellidifolin, decussatin, and mangiferin. mdpi.com

Gentiana lutea : A well-known member of the Gentianaceae family, Gentiana lutea has a rich history in the study of xanthones. In fact, the first natural xanthone (B1684191) ever described, gentisin (B1671442) (1,7-dihydroxy-3-methoxyxanthone), was isolated from its roots in 1821. mdpi.comresearchgate.net The roots of this plant can contain up to 1% xanthones, including various methoxylated derivatives like methylgentisine, 1-hydroxy-3,7-dimethoxyxanthone, and 1,3,7-trimethoxyxanthone. europa.eu

Garcinia mangostana : Commonly known as mangosteen, this tropical fruit from the Clusiaceae family is a prolific source of xanthones, with around 70 different derivatives reported. mdpi.com The pericarp of the fruit is particularly rich in these compounds. nih.gov Studies have led to the isolation of numerous methoxyxanthone derivatives, including 1,7-dihydroxy-2-(3-methylbut-2-enyl)-3-methoxyxanthone and 1,5,8-trihydroxy-3-methoxy-2-(3-methyl-2-butenyl)xanthone. biointerfaceresearch.commdpi.com

Hypericum perforatum : Commonly known as St. John's Wort, this plant from the Hypericaceae family contains a variety of bioactive compounds, including xanthones. mdpi.comresearchgate.net Both the roots and calli (undifferentiated plant cells) have been investigated. From the roots, compounds like 4,6-dihydroxy-2,3-dimethoxyxanthone have been isolated. scispace.comnih.gov Callus cultures have yielded new derivatives such as 1-hydroxy-5,6,7-trimethoxyxanthone and 3-O-methylpaxanthone. tandfonline.com Additionally, 1,5,6-Trihydroxy-3-methoxyxanthone has been found in Hypericum perforatum. medchemexpress.com

The following table details specific this compound derivatives and the natural sources from which they have been isolated.

| Compound Name | Natural Source | Plant Part |

| 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | Cudrania tricuspidata | Roots |

| 1,5-Dihydroxy-3-methoxyxanthone-8-O-β-D-glucopyranoside | Swertia paniculata | Aerial Parts |

| Gentisin (1,7-Dihydroxy-3-methoxyxanthone) | Gentiana lutea | Roots |

| 1,7-Dihydroxy-2-(3-methylbut-2-enyl)-3-methoxyxanthone | Garcinia mangostana | Pericarp |

| 1,5,8-Trihydroxy-3-methoxy-2-(3-methyl-2-butenyl)xanthone | Garcinia mangostana | Pericarp |

| 4,6-Dihydroxy-2,3-dimethoxyxanthone | Hypericum perforatum | Roots |

| 1-Hydroxy-5,6,7-trimethoxyxanthone | Hypericum perforatum | Callus |

| 3-O-Methylpaxanthone | Hypericum perforatum | Callus |

| 1,5,6-Trihydroxy-3-methoxyxanthone | Hypericum perforatum | Adventitious Roots |

| 1,5,8-Trihydroxy-3-methoxyxanthone | Swertia chirayita | Not Specified |

Isolation from Specific Plant Genera and Species (e.g., Cudrania tricuspidata, Swertia paniculata, Gentiana lutea, Garcinia mangostana, Hypericum perforatum)

Microbial and Other Biological Sources of Xanthones

While higher plants are the most common source, xanthones are also produced by various microorganisms, including fungi and bacteria. researchgate.netfrontiersin.org Marine-derived fungi, in particular, have been identified as a source of xanthone derivatives. researchgate.netup.pt Genera such as Aspergillus, Penicillium, and Chaetomium have been shown to produce these compounds. researchgate.net The first prenylxanthone derivative, tajixanthone, was isolated from the fungus Aspergillus stellatus in 1970. mdpi.comresearchgate.net Bikaverin, another xanthone derivative, was isolated from fungi of the genera Fusarium, Gibberella, and Mycogone. mdpi.com

Methodologies for Isolation and Purification of this compound Derivatives

The isolation and purification of this compound and its derivatives from natural sources typically involve a series of chromatographic techniques. A general workflow begins with the extraction of the plant or microbial material using organic solvents of varying polarity, such as methanol, ethanol, or dichloromethane. scispace.comajchem-a.com

Following extraction, the crude extract is often subjected to a preliminary fractionation technique like Vacuum Liquid Chromatography (VLC) or partitioning between immiscible solvents (e.g., n-butanol and water). scispace.com This step helps to separate compounds based on their general polarity.

Further purification is achieved through repeated column chromatography. Common stationary phases used for xanthone separation include silica (B1680970) gel and Sephadex LH-20. The choice of mobile phase is critical and is often a gradient system of solvents like hexane, chloroform, ethyl acetate, and methanol. rsc.org

For the final purification and to obtain highly pure compounds, High-Performance Liquid Chromatography (HPLC) is frequently employed. scispace.com Both preparative and semi-preparative HPLC systems with reversed-phase columns (e.g., C18) are utilized. scispace.comoup.com The separated compounds are detected using a UV detector, as xanthones typically exhibit strong UV absorbance. oup.com

The structure of the isolated compounds is then elucidated using a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR, ¹³C-NMR, and 2D NMR techniques like COSY, HSQC, and HMBC) and Mass Spectrometry (MS). semanticscholar.org

Chemical Synthesis and Derivatization Strategies for 3 Methoxyxanthone Analogs

Total Synthesis Approaches for 3-Methoxyxanthone Scaffolds

The total synthesis of xanthone (B1684191) scaffolds, including those of this compound, generally relies on a few well-established methods. These primary synthetic routes include the Grover, Shah, and Shah (GSS) reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. up.pt

One of the most common strategies involves the synthesis of a benzophenone (B1666685) intermediate followed by cyclization. up.pt This can be achieved through a Friedel-Crafts acylation of a methoxybenzene derivative with a suitably substituted benzoyl chloride. wits.ac.za Subsequent selective demethylation, often ortho to the carbonyl group, provides a 2-hydroxy-2'-methoxybenzophenone (B8678483) intermediate, which can then be cyclized to the xanthone framework. wits.ac.za

Another significant approach is the diaryl ether synthesis, often accomplished via an Ullmann condensation. up.pt This method involves the reaction of a sodium phenolate (B1203915) with a benzoic acid derivative bearing a halogen in the ortho position. The resulting 2-aryloxybenzoic acid is then subjected to an intramolecular electrophilic cycloacylation to form the xanthone ring. up.pt

A specific method for synthesizing 1,3-dihydroxyxanthones involves the acylation of an O,O,O-tris(trimethylsilyl)-substituted phenol (B47542) with a benzoyl chloride in the presence of stannic chloride. up.pt Additionally, the Asahina–Tanase method is noted for its application in the synthesis of this compound. rsc.org

The total synthesis of complex natural products containing the xanthone core, such as α-mangostin, has also been achieved. wits.ac.za For instance, the synthesis of α-mangostin utilized a triphenylphosphine (B44618) in carbon tetrachloride for the final ring-forming step. wits.ac.za Similarly, the total synthesis of the xanthonolignoid kielcorin (B1164478) involved the reaction of 3-benzyloxy-4-hydroxy-2-methoxyxanthone with an ethyl-2-bromo-3-(4-benzyloxy-3-methoxyphenyl)-3-oxopropionate derivative. jst.go.jp

Synthetic Methodologies for Novel this compound Derivatives

The development of novel this compound derivatives often involves modifications of the core xanthone structure to explore structure-activity relationships. These methodologies range from classical condensation reactions to modern microwave-assisted and catalytic approaches.

Condensation reactions are fundamental to the synthesis of the xanthone scaffold. nih.govrsc.org The Grover, Shah, and Shah (GSS) method, a classical one-pot synthesis, involves heating a salicylic (B10762653) acid derivative and a phenol with zinc chloride in phosphoryl chloride. up.ptrsc.org However, for the reaction to directly yield a xanthone, the intermediate benzophenone must have an additional hydroxyl group at a position that facilitates cyclization. up.ptrsc.org

A significant advancement in condensation reactions is the use of Eaton's reagent (P₂O₅ in CH₃SO₃H), which has proven effective for the synthesis of xanthones from salicylic acid derivatives and phenol partners. nih.govtubitak.gov.tr This method is particularly successful with electron-rich phenols like phloroglucinol. researchgate.netnih.govtubitak.gov.tr For less electron-rich phenols, such as resorcinol (B1680541) derivatives, the reaction may stop at the benzophenone intermediate, requiring a separate cyclization step. researchgate.netnih.govtubitak.gov.tr For example, the reaction of 1,3,5-trimethoxybenzene (B48636) with simple salicylic acid using Eaton's reagent yields 1,3-dimethoxyxanthone in high yield. nih.gov

The Ullmann condensation is another key reaction, used to form the diaryl ether linkage, which is a precursor to the xanthone. up.ptmdpi.com This involves the copper-catalyzed reaction between an aryl halide and a phenol. mdpi.com

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the synthesis of xanthone derivatives, offering advantages such as reduced reaction times and improved yields. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of prenylated xanthones, resulting in higher selectivity compared to conventional methods. nih.gov

One notable application is the use of ytterbium triflate (Yb(OTf)₃) hydrate (B1144303) as a catalyst for the synthesis of xanthones from substituted 2-hydroxybenzoic acids and phenols under microwave irradiation. researchgate.net This method provides good yields of the desired products. The combination of microwave irradiation with heterogeneous catalysis, such as using montmorillonite (B579905) K10 clay, has also been employed for the one-pot synthesis of dihydropyranoxanthones from hydroxyxanthones. nih.gov

Various catalytic systems have been developed to facilitate the synthesis and derivatization of xanthones, often providing milder reaction conditions and higher efficiency. researchgate.netconicet.gov.ar

Palladium-catalyzed reactions have been instrumental in xanthone synthesis. conicet.gov.arresearchgate.net For example, a palladium-catalyzed carbonylation/C-H activation sequence using ortho diazonium salts of diaryl ethers has been developed. researchgate.net Another approach involves a palladium-catalyzed acylation/nucleophilic aromatic substitution (SNAr) reaction between 2-bromofluorobenzene and salicylaldehyde (B1680747) precursors. conicet.gov.ar

Copper-catalyzed reactions are also prevalent. researchgate.netresearchgate.net For instance, copper(II) chloride in the presence of triphenylphosphine can catalyze the intermolecular ortho-acylation of phenols with aryl aldehydes, which can be applied to the one-step synthesis of xanthone derivatives. researchgate.net Nano-CuFe₂O₄ has been used as a magnetically separable catalyst for the o-acylation of phenols with 2-nitrobenzaldehydes. rsc.orgup.pt

Rhodium catalysis has been employed for the construction of highly functionalized xanthones through a cascade C-H activation/O-annulation of salicylaldehydes with quinones. researchgate.net Furthermore, the use of a perfluorinated resinsulfonic acid catalyst, Nafion®-H, has been shown to give excellent yields in the condensation step of benzoic acids. up.pt

| Catalyst/Reagent | Reaction Type | Starting Materials | Product Type | Ref |

| Zinc chloride/Phosphoryl chloride | Grover, Shah, and Shah (GSS) Condensation | Salicylic acid derivative, Phenol | Hydroxyxanthone | up.ptrsc.org |

| Eaton's reagent (P₂O₅/CH₃SO₃H) | Condensation/Cyclization | Salicylic acid derivative, Phenol | Xanthone | nih.govtubitak.gov.tr |

| Ytterbium triflate (Yb(OTf)₃) | Microwave-assisted Condensation | 2-Hydroxybenzoic acid, Phenol | Xanthone | researchgate.net |

| Palladium acetate (B1210297)/BuPAd₂ | Acylation/SNAr | 2-Bromofluorobenzene, Salicylaldehyde | Xanthone | conicet.gov.ar |

| Copper(II) chloride/Triphenylphosphine | ortho-Acylation | Phenol, Aryl aldehyde | Xanthone derivative | researchgate.net |

| Nano-CuFe₂O₄ | ortho-Acylation | Phenol, 2-Nitrobenzaldehyde | Xanthone derivative | rsc.orgup.pt |

| Rhodium catalyst | C-H Activation/Annulation | Salicylaldehyde, Quinone | Functionalized xanthone | researchgate.net |

| Nafion®-H | Condensation | Benzoic acid, Phenol | Xanthone | up.pt |

Microwave-Assisted Synthesis of Methoxyxanthone Derivatives

Regioselective Functionalization of this compound Ring System

The regioselective functionalization of the xanthone nucleus is crucial for synthesizing specific isomers and derivatives with desired biological activities. The inherent reactivity of the xanthone scaffold allows for selective modifications at various positions.

Alkoxide-directed reductive cross-coupling reactions have been explored for the regioselective functionalization of alkynes, a strategy that could potentially be applied to precursors of xanthone derivatives. nih.gov Palladium-catalyzed reactions have also demonstrated high regioselectivity in the functionalization of unactivated alkenes, which could be a viable approach for introducing side chains to the xanthone ring system. nih.gov

In the context of the xanthone core itself, selective methylation and demethylation of polyoxygenated xanthones are well-documented, relying on the differences in the acidity of the phenolic hydroxyl groups. up.pt For instance, in the Friedel-Crafts acylation of methoxybenzenes, selective demethylation can occur ortho to the newly introduced carbonyl group, facilitating subsequent cyclization. wits.ac.za

Rhodium-catalyzed C-H activation/annulation reactions have been shown to be highly regioselective in the synthesis of 3-vinyl chromones, which can be further converted to benzo[c]xanthones. researchgate.net This highlights the potential for transition metal catalysis to control the regiochemistry of xanthone functionalization.

Characterization of Synthesized this compound Derivatives in Academic Research

The structural elucidation of newly synthesized this compound derivatives is a critical step, and a combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR and ¹³C NMR, is fundamental for determining the precise structure of the synthesized compounds, including the substitution pattern on the xanthone scaffold. rsc.orgresearchgate.netfrontiersin.orgichem.mdnih.gov Two-dimensional NMR techniques are also utilized for more complex structures. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized derivatives. researchgate.netichem.md Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying the functional groups present in the molecule, such as carbonyl (C=O) and hydroxyl (O-H) groups. frontiersin.orgichem.mdnih.gov

Thin-Layer Chromatography (TLC) is often used to monitor the progress of reactions and to assess the purity of the synthesized compounds. frontiersin.orgnih.gov For final purification and isolation, techniques like column chromatography and recrystallization are commonly employed. rsc.org In some cases, Gas Chromatography/Mass Spectrometry (GC/MS) is used to confirm the structure and purity of intermediates and final products. rsc.org

| Analytical Technique | Purpose | References |

| ¹H NMR | Determination of proton environment and structural connectivity | rsc.orgresearchgate.netfrontiersin.orgichem.mdnih.gov |

| ¹³C NMR | Determination of carbon skeleton | researchgate.netfrontiersin.orgnih.gov |

| Mass Spectrometry (MS) | Determination of molecular weight and formula | researchgate.netichem.md |

| Fourier-Transform Infrared (FTIR) | Identification of functional groups | frontiersin.orgichem.mdnih.gov |

| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | frontiersin.orgnih.gov |

| Column Chromatography | Purification of synthesized compounds | rsc.org |

| Recrystallization | Purification of solid compounds | rsc.org |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Structural confirmation and purity analysis | rsc.org |

Pharmacological and Biological Activity Research of 3 Methoxyxanthone and Its Derivatives

Anti-Inflammatory Research

Derivatives of 3-methoxyxanthone have been the focus of extensive anti-inflammatory research, demonstrating their potential to modulate key inflammatory pathways and mediators. ontosight.aimdpi.com

Investigation of Inflammatory Mediator Modulation by this compound Derivatives

Research has consistently shown that this compound derivatives can effectively modulate the production of several key inflammatory mediators.

One notable derivative, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) , isolated from Cudrania tricuspidata, has been shown to reduce the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in both RAW 264.7 and BV2 cells. mdpi.comnih.gov This reduction is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

Similarly, 1-Hydroxy-3,7-dimethoxyxanthone (HDMX) has been observed to inhibit nitric oxide production and the expression of TNF-α and IL-6 in activated RAW 264.7 macrophages. This effect is also linked to the downregulation of iNOS and COX-2 at the transcriptional level.

Other derivatives, such as 3,4-dihydroxy-2-methoxyxanthone , have also exhibited significant anti-inflammatory effects by reducing the production of NO, TNF-α, IL-1β, and IL-6 in LPS-stimulated RAW 264.7 macrophages. mdpi.comnih.gov The table below summarizes the inhibitory effects of various this compound derivatives on key inflammatory mediators.

| Compound/Derivative | Inflammatory Mediator(s) Inhibited | Reference(s) |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) | Nitric Oxide (NO), Prostaglandin E2 (PGE2), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α) | mdpi.comnih.gov |

| 1-Hydroxy-3,7-dimethoxyxanthone (HDMX) | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6) | |

| 3,4-dihydroxy-2-methoxyxanthone | Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6) | mdpi.comnih.gov |

| 1-hydroxy-7-methoxyxanthone | Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Inducible Nitric Oxide Synthase (iNOS) | nih.gov |

Molecular Mechanisms of Anti-Inflammatory Action

The anti-inflammatory properties of this compound derivatives are underpinned by their interaction with several key signaling pathways.

A primary mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.com NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. mdpi.com For instance, THMX has been shown to decrease the LPS-induced activation of the p65 subunit of NF-κB. mdpi.comnih.gov Similarly, HDMX has been found to interact with and modulate the NF-κB pathway.

Another significant pathway affected by these compounds is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. mdpi.com THMX has been demonstrated to decrease the LPS-induced phosphorylation of MAPK, which is involved in the production of inflammatory mediators. mdpi.comnih.gov

Furthermore, some derivatives exhibit their anti-inflammatory effects through the activation of the heme oxygenase-1 (HO-1) signaling pathway. mdpi.com THMX, for example, has been observed to activate HO-1 expression, which has anti-inflammatory properties. mdpi.comnih.gov

Other reported mechanisms include the blocking of Protein Kinase C (PKC) activation and NADPH oxidase 4 (NOX4) expression , as well as the enhancement of the Nrf2-antioxidant enzyme pathway . mdpi.com The compound 1-formyl-4-hydroxy-3-methoxyxanthone has been identified as a potential inhibitor of PKC isoforms. up.pt

In Vitro Models in Anti-Inflammatory Research

To investigate the anti-inflammatory potential of this compound and its derivatives, researchers predominantly utilize various in vitro cell line models.

The most commonly employed cell lines include:

RAW 264.7: A murine macrophage-like cell line that is widely used to study inflammation. mdpi.commdpi.comnih.govnih.gov These cells, when stimulated with agents like LPS, produce a range of inflammatory mediators, providing a robust system to screen for anti-inflammatory compounds. mdpi.commdpi.com

BV2: A murine microglial cell line, which is instrumental in studying neuroinflammation. mdpi.comnih.gov

J774 Macrophage Cell Lines: Another murine macrophage cell line used in inflammation research.

These cell models allow for the controlled investigation of the effects of this compound derivatives on inflammatory pathways and mediator production in a laboratory setting.

Antioxidant Activity Research

In addition to their anti-inflammatory properties, this compound and its derivatives have demonstrated significant antioxidant activity, which is crucial in combating oxidative stress implicated in numerous diseases. ontosight.aiontosight.aiontosight.ai

Evaluation of Radical Scavenging Capabilities of this compound Derivatives

The antioxidant capacity of these compounds is often evaluated by their ability to scavenge various free radicals.

Derivatives such as 1,5,6-Trihydroxy-3,7-dimethoxyxanthone have shown significant antioxidant properties by effectively scavenging free radicals. This activity is attributed to the hydrogen-donating ability of their hydroxyl groups.

Studies on 1,5,6-Trihydroxy-3-methoxyxanthone have also confirmed its antioxidant activity. medchemexpress.com The presence of hydroxyl and methoxy (B1213986) groups on the xanthone (B1684191) core significantly influences the compound's ability to neutralize free radicals. ontosight.ai

The radical scavenging properties of 3-methoxy derivatives of salicylaldehyde (B1680747) benzoylhydrazone have been demonstrated against various reactive species, including hypochlorous anion, hydroxyl radical, and superoxide (B77818) anion radical. nih.gov The incorporation of a hydroxyl group or substitution with a heteroatom in the hydrazide part was found to enhance the scavenging capacity. nih.gov

The table below provides a comparative overview of the radical scavenging activity of different xanthone derivatives.

| Compound/Derivative | Radical(s) Scavenged | Reference(s) |

| 1,5,6-Trihydroxy-3,7-dimethoxyxanthone | Free radicals | |

| 3-methoxy derivatives of salicylaldehyde benzoylhydrazone | Hypochlorous anion, Hydroxyl radical, Superoxide anion radical, ABTS radical | nih.gov |

| 2,3-diarylxanthones | Superoxide radical, Hydrogen peroxide, Singlet oxygen, Peroxyl radical, Hypochlorous acid, Nitric oxide, Peroxynitrite anion | researchgate.net |

Mechanisms of Oxidative Stress Mitigation

The mechanisms by which this compound derivatives mitigate oxidative stress are multifaceted and involve both direct and indirect actions.

A primary mechanism is direct radical scavenging , where the compounds donate a hydrogen atom from their hydroxyl groups to neutralize free radicals, thus breaking the chain reaction of oxidation. nih.govresearchgate.net This process converts the reactive free radicals into more stable, non-radical species. nih.gov

Another mechanism involves the chelation of pro-oxidative metal ions . nih.gov By binding to metal ions like iron, these compounds can prevent them from participating in reactions that generate highly reactive hydroxyl radicals, such as the Fenton reaction. nih.gov

Furthermore, some xanthone derivatives can act as indirect antioxidants by enhancing the body's own antioxidant defense systems. nih.gov This can include the induction of antioxidant enzymes. researchgate.net For example, 1,7,8-Trihydroxy-3-methoxyxanthone has been shown to induce the activity of some antioxidant enzymes. researchgate.net The Nrf2-antioxidant enzyme pathway has also been identified as a target for some derivatives. mdpi.com

Anticancer and Cytotoxic Activity Research

Xanthones, a class of organic compounds, have been the subject of extensive research for their potential therapeutic applications, including their anticancer properties. ontosight.ai The basic structure of xanthone, consisting of two aromatic rings fused to a central ring via a carbonyl group and an oxygen atom, lends itself to various substitutions, influencing its biological activities. researchgate.net

Antiproliferative Effects on Human Cancer Cell Lines (e.g., HepG2, HT-29, HL-60, MDA-MB-231)

A variety of xanthone derivatives have demonstrated significant antiproliferative effects against a range of human cancer cell lines.

For instance, 1,5,8-trihydroxy-3-methoxyxanthone (XD), isolated from Swertia chirata, has shown notable cytotoxic potential. scispace.comnih.gov In a study, XD exhibited the lowest IC50 value among four tested xanthones and was found to be effective against Ehrlich ascites carcinoma (EAC), as well as human breast carcinoma cell lines MCF-7 and MDA-MB-231. nih.gov Another study reported that 1,5,8-trihydroxy-3-methoxyxanthone (TMX) effectively inhibited the proliferation of metastatic colon cancer cell lines, including HT-29. scispace.com

The antiproliferative activity of xanthones is not limited to breast and colon cancer. Research has shown that certain xanthone derivatives are active against other cancer cell lines as well. For example, some dihydroxyxanthone and tetrahydroxanthone derivatives have exhibited moderate to strong anticancer activity against A549 (lung), HepG2 (liver), HT-29 (colon), PC-3 (prostate), and HL-7702 (normal liver) cells. mdpi.com Furthermore, a novel prenylated xanthone has shown moderate to strong anticancer activity against several cancer cell lines, including U-87, SGC-7901, PC-3, H490, A549, CNE-1, and CNE-2. mdpi.com

The substitution patterns on the xanthone scaffold play a crucial role in their cytotoxic activity. Prenylated xanthones, for instance, which contain prenyl and geranyl substituents, represent the largest group of natural xanthone derivatives and are often associated with significant anticancer activity. nih.gov The introduction of a prenyl group to 1-hydroxyxanthone, for example, has been shown to dramatically increase its anticancer activity against the MCF-7 cell line. nih.gov

Here is a summary of the antiproliferative effects of various methoxyxanthone derivatives on different cancer cell lines:

| Compound Name | Cancer Cell Line | IC50 Value | Source |

| 1,5,8-Trihydroxy-3-methoxyxanthone (XD) | MDA-MB-231 | 5 µM | nih.gov |

| 1,5,8-Trihydroxy-3-methoxyxanthone (XD) | MCF-7 | 1 µM | nih.gov |

| 1,5,8-Trihydroxy-3-methoxyxanthone (TMX) | HT-29 | Not specified | scispace.com |

| Dihydroxyxanthone & Tetrahydroxyxanthone derivatives | HepG2 | 4.50–10.0 µM | mdpi.com |

| Dihydroxyxanthone & Tetrahydroxyxanthone derivatives | HT-29 | 4.10–6.40 µM | mdpi.com |

| Novel Prenylated Xanthone | A549 | 4.84 µM | mdpi.com |

| Novel Prenylated Xanthone | U-87 | 6.39 µM | mdpi.com |

| Novel Prenylated Xanthone | SGC-7901 | 8.09 µM | mdpi.com |

| Novel Prenylated Xanthone | PC-3 | 6.21 µM | mdpi.com |

| Novel Prenylated Xanthone | H490 | 7.84 µM | mdpi.com |

| Novel Prenylated Xanthone | CNE-1 | 3.35 µM | mdpi.com |

| Novel Prenylated Xanthone | CNE-2 | 4.01 µM | mdpi.com |

| Adamantyl derivatives (1–3) | HepG2 | 5.16–16.45 µM | researchgate.net |

| Adamantyl derivatives (1–3) | A549 | 5.16–16.45 µM | researchgate.net |

| Adamantyl derivatives (1–3) | SGC7901 | 5.16–16.45 µM | researchgate.net |

| Adamantyl derivatives (1–3) | MCF-7 | 5.16–16.45 µM | researchgate.net |

| Mangiferin | MDA-MB-231 | 299 µM | nih.gov |

| Mangiferin | BT-549 | 274 µM | nih.gov |

Inducement of Apoptosis and Cell Cycle Modulation by Methoxyxanthones

Methoxyxanthones have been found to induce apoptosis and modulate the cell cycle in cancer cells, contributing to their anticancer effects.

For example, 1,5,8-trihydroxy-3-methoxyxanthone (TMX) has been shown to induce apoptosis in colon cancer cells. scispace.com This is supported by another study where the related compound, 1,5,8-trihydroxy-3-methoxyxanthone (XD), was found to induce DNA damage and apoptosis in breast cancer cell lines. nih.gov The study also observed a significant increase in the SubG0 population in the cell cycle, which is indicative of apoptosis. nih.gov

The mechanism of apoptosis induction by xanthones can be multifaceted. For instance, α-mangostin, a well-studied xanthone, has been reported to induce apoptosis in human leukemia HL60 cells through mitochondrial dysfunction. researchgate.net It has also been shown to cause cell cycle arrest. researchgate.netnih.gov Specifically, α-mangostin can cause G1 arrest, while γ-mangostin can lead to S phase arrest in DLD-1 human colon cancer cells. nih.gov These effects are associated with the regulation of cyclins, cdc2, and p27. nih.gov

Furthermore, a novel prenylated xanthone has been reported to induce apoptosis in various cancer cell lines. mdpi.com The induction of apoptosis by these compounds is a key mechanism behind their observed anticancer activity.

Modulation of Oncogenic Signaling Pathways (e.g., NF-κB, PTP1B)

Research has indicated that methoxyxanthones can modulate various oncogenic signaling pathways, which are crucial for cancer cell survival and proliferation.

One such pathway is the NF-κB (nuclear factor kappa B) signaling pathway. mdpi.com 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), isolated from Cudrania tricuspidata, has been shown to inhibit the activation of NF-κB in lipopolysaccharide-stimulated RAW 264.7 and BV2 cells. mdpi.com The activation of NF-κB is known to cause the transcription of several pro-inflammatory cytokines and key enzymes related to inflammation, which can contribute to cancer development. mdpi.com

Another important target is Protein Tyrosine Phosphatase 1B (PTP1B), a negative regulator of the insulin (B600854) and leptin receptor signaling pathways. researchgate.netsemanticscholar.org Overexpression of PTP1B has been linked to various diseases. semanticscholar.org A study has shown that this compound exhibits inhibitory effects on PTP1B. researchgate.net By inhibiting PTP1B, these compounds can potentially modulate signaling pathways that are critical for cell growth and survival. For instance, PTP1B has been shown to promote macrophage activation by regulating the NF-κB pathway in alcoholic liver injury, suggesting a link between these two pathways. nih.gov

Antimicrobial Activity Research

In addition to their anticancer properties, this compound and its derivatives have been investigated for their antimicrobial activities.

Assessment of Antifungal Effects of this compound Derivatives

Several studies have highlighted the antifungal potential of this compound and its derivatives. A study evaluating the antifungal activity of 27 simple oxygenated xanthones found them to be particularly effective against dermatophytic filamentous fungi. researchgate.net

Specifically, 5-hydroxy-1-methoxyxanthone (B42490) was reported to inhibit the growth of the pathogenic fungus Cladosporium cucumerinum. mdpi.com Another study synthesized a series of 4-aryl-3-methyl-1,2,3,4-tetrahydroquinoline derivatives and found that some compounds, particularly those with methoxy groups, exhibited good antifungal activity against dermatophytes such as Microsporum gypseum, Trichophyton rubrum, and Trichophyton mentagrophytes. scielo.org.co

The antifungal activity of xanthones is influenced by their chemical structure. For example, the presence of hydroxyl and methoxy groups can significantly impact their efficacy. up.pt

Evaluation of Antibacterial Properties

The antibacterial properties of this compound and its derivatives have also been a subject of research. kisti.re.kr Xanthones have been studied for their activity against various pathogenic bacteria. ontosight.ai

One study reported that this compound exhibited bacteriostatic activity against Escherichia coli. Furthermore, research on synthetic xanthone derivatives has shown that modifications to the xanthone core, such as the introduction of cationic amino acid residues at the C3 and C8 positions, can lead to promising antimicrobial activity against Gram-positive bacteria. up.pt The pKa values of the xanthone analogues also appear to influence their antibacterial properties. up.pt

Antidiabetic and Metabolic Disorder Research

The potential of this compound and its derivatives as agents against diabetes and metabolic disorders has been a significant area of scientific inquiry. Research has focused on their influence on glucose and lipid metabolism, the enhancement of insulin sensitivity, and their ability to inhibit key enzymes involved in metabolic processes.

Studies on Glucose Metabolism Regulation

Derivatives of this compound have demonstrated the ability to regulate glucose metabolism. Some synthetic xanthone derivatives have been shown to promote glucose uptake in L6 myotubes, a cell line commonly used to study glucose metabolism in muscle cells. Furthermore, mangostinone, a xanthone derivative, has been found to enhance glucose consumption in cell-based assays with an IC50 value of 18.3 ± 0.5 µM. jksus.org

Investigation of Insulin Sensitivity Enhancement

Improving insulin sensitivity is a key strategy in managing type 2 diabetes. everydayhealth.com Phytochemicals can enhance insulin sensitivity by improving the response of cells to insulin, leading to better glycemic control. nih.gov Research suggests that some xanthone derivatives may contribute to improved insulin sensitivity. nih.gov For instance, certain phytochemicals are known to increase insulin sensitivity and enhance glucose uptake in muscle and adipose tissues. nih.gov

Inhibition of Key Metabolic Enzymes (e.g., α-glucosidase, Pancreatic Lipase (B570770), α-amylase)

A primary focus of research has been the inhibition of digestive enzymes by this compound and its derivatives to control the absorption of carbohydrates and fats.

α-Glucosidase and α-Amylase Inhibition: These enzymes are critical for the breakdown of complex carbohydrates into absorbable simple sugars. mdpi.com By inhibiting these enzymes, the post-meal spike in blood glucose can be blunted. sciopen.com Numerous studies have shown that xanthone derivatives, including those with a 3-methoxy group, are effective inhibitors of both α-glucosidase and α-amylase. mdpi.comresearchgate.netmdpi.combrieflands.com For example, 2-(γ,γ-dimethylallyl)-1,7-dihydroxy-3-methoxyxanthone, isolated from Garcinia schomburgkiana, demonstrated effective α-glucosidase inhibition. nih.gov In one study, forbexanthone, another xanthone derivative, showed good α-glucosidase inhibitory activity with an IC50 value of 85.1 ± 0.3 µM. jksus.org However, some studies have found that certain xanthone derivatives show no α-amylase inhibitory activity. jksus.org

| Compound | Source Organism | Enzyme Inhibited | IC50 Value (µM) |

| 2-(γ,γ-dimethylallyl)-1,7-dihydroxy-3-methoxyxanthone | Garcinia schomburgkiana | α-Glucosidase | - |

| Forbexanthone | Garcinia cowa | α-Glucosidase | 85.1 ± 0.3 |

| Mangostinone | Garcinia cowa | Glucose Consumption | 18.3 ± 0.5 |

| 1-Hydroxy-7-methoxyxanthone | Garcinia cowa | Glycation | 170.3 ± 0.9 |

Pancreatic Lipase Inhibition: This enzyme plays a crucial role in the digestion of dietary fats. nih.govejgm.co.uk Inhibiting pancreatic lipase can reduce fat absorption from the gut. nih.gov Xanthone derivatives have been identified as potential inhibitors of this enzyme. mdpi.com

Impact on Lipid Metabolism and Cholesterol Synthesis (e.g., Squalene (B77637) Synthesis Inhibition)

The influence of this compound derivatives also extends to the broader regulation of lipid metabolism and cholesterol biosynthesis.

Squalene Synthase Inhibition: Squalene synthase is a pivotal enzyme in the pathway of cholesterol synthesis. nih.gov Inhibition of this enzyme is a therapeutic target for lowering cholesterol. nih.gov It has been reported that antioxidant compounds, including xanthone derivatives, can inhibit squalene synthesis, thereby potentially reducing cholesterol formation. japsonline.com

Neuroprotective Activity Research

The neuroprotective potential of this compound and its derivatives has been another significant focus of research, particularly their ability to protect neurons from damage and oxidative stress. d-nb.infomdpi.com

Protection against Neuronal Damage and Oxidative Stress in Neuronal Models

Oxidative stress is a key factor in the pathophysiology of several neurodegenerative diseases. mdpi.com It can lead to neuronal damage and death through various mechanisms, including lipid peroxidation and mitochondrial dysfunction. nih.govfrontiersin.org Xanthones have been investigated for their neuroprotective effects, which are often attributed to their antioxidant properties. d-nb.inforesearchgate.net

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are enzymes that metabolize neurotransmitters, and their inhibitors are used in the treatment of neurological disorders like Parkinson's disease. nih.govresearchgate.net Several xanthone derivatives have been identified as potent and selective inhibitors of MAO-A and MAO-B. researchgate.neteurjther.comresearchgate.net For instance, 1,5-dihydroxy-3-methoxyxanthone has been reported as a potent MAO-A inhibitor with an IC50 of 40 nM. researchgate.netuniroma1.it

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. benthamdirect.com A number of synthetic 3-O-substituted xanthone derivatives have shown significant inhibitory activity against AChE. researchgate.netnih.govnih.gov

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are interconnected processes that contribute to neuronal damage. nih.govnih.gov Xanthone derivatives have demonstrated anti-inflammatory effects in microglia, the primary immune cells of the brain. nih.govmdpi.com For example, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone has been shown to reduce pro-inflammatory mediators in microglia cells. nih.gov Furthermore, xanthones such as 1,5,8-trihydroxy-3-methoxyxanthone have been identified as radical-scavenging and natural neuroprotective antioxidants. d-nb.info

| Compound | Activity | Model System | IC50 Value (nM) |

| 1,5-dihydroxy-3-methoxyxanthone | MAO-A Inhibition | - | 40 |

| 1,5,8-trihydroxy-3-methoxyxanthone | Radical Scavenging, Neuroprotection | Rat cerebral ischemia-reperfusion | - |

| 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone | Anti-inflammatory | Microglia cells | - |

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a critical immune response that protects against injury and infection; however, excessive or chronic inflammation can contribute to the development of severe diseases. mdpi.com The modulation of inflammatory responses is therefore a key area of therapeutic research. mdpi.com Microglia, the resident immune cells of the central nervous system, play a central role in initiating neuroinflammation. nih.govnih.gov When activated, microglia release a variety of pro-inflammatory mediators, including nitric oxide (NO). nih.govnih.gov

One derivative of this compound, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX), has been investigated for its anti-inflammatory properties. mdpi.com In studies using lipopolysaccharide (LPS)-stimulated BV2 microglial cells, THMX demonstrated an ability to reduce the production of NO. mdpi.com This effect is attributed to its capacity to decrease the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO in inflammatory conditions. mdpi.comnih.gov

The anti-neuroinflammatory effects of THMX are linked to its modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com The MAPK family includes extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. mdpi.com Research has shown that THMX can inhibit the phosphorylation of JNK, ERK, and p38 MAPK in LPS-stimulated BV2 cells in a concentration-dependent manner. mdpi.com

Monoamine Oxidase (MAO) Inhibition Studies

Monoamine oxidases (MAOs) are enzymes that catalyze the oxidative deamination of neurotransmitters and are involved in various neurological disorders. researchgate.net They exist in two isoforms, MAO-A and MAO-B, which are distinguished by their substrate specificities and inhibitor sensitivities. nih.gov Xanthone derivatives have been a subject of interest for their potential to inhibit MAO activity. researchgate.netresearchgate.net

Studies have shown that xanthones often act as reversible and competitive inhibitors of MAO, with a preference for the MAO-A isoform. researchgate.netresearchgate.net For instance, 1,5-dihydroxy-3-methoxyxanthone has been identified as a potent MAO-A inhibitor with an IC50 value of 40 nM. researchgate.net The substitution pattern on the xanthone scaffold plays a crucial role in the inhibitory activity. For example, xanthones with a 1,3-dihydroxy substitution pattern have been reported to exhibit potent inhibitory activity against both MAO-A and MAO-B. researchgate.net

Furthermore, research on chromone (B188151) derivatives, which share a structural resemblance to xanthones, has provided insights into structure-activity relationships. Chromone-3-carboxylic acid derivatives have been found to be potent and selective inhibitors of MAO-B. researchgate.net In contrast, identical substitutions at the 2-position of the γ-pyrone nucleus result in a significant loss of activity against both MAO isoforms. researchgate.net

Here is an interactive data table summarizing the MAO inhibitory activity of selected xanthone derivatives:

| Compound | Target | IC50 (nM) | Inhibition Type |

| 1,5-dihydroxy-3-methoxyxanthone | MAO-A | 40 | Competitive, Reversible |

| Chromone-3-carboxylic acid | MAO-B | Potent | Selective |

| Chromone-2-carboxylic acid | MAO-A/B | Inactive | - |

Other Investigated Biological Activities of this compound and Related Xanthones

Certain derivatives of this compound have been explored for their potential to protect the liver. mdpi.com For example, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) has been reported to have hepatoprotective effects. mdpi.com Additionally, other xanthones, such as 1,7,8-trihydroxy-3-methoxyxanthone, have demonstrated dual activity as both an antioxidant and a MAO inhibitor, which may contribute to their hepatoprotective properties. researchgate.net This particular xanthone was found to induce the activity of some antioxidant enzymes and reduce lipid peroxidation. researchgate.net

Immunomodulators are substances that can modify the activity of the immune system. ekb.egsciensage.info Some xanthone derivatives have been investigated for their immunomodulatory potential. mdpi.com For instance, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone (THMX) has been reported to possess immunomodulatory effects. mdpi.com

Cholinesterase inhibitors are compounds that block the action of enzymes that break down the neurotransmitter acetylcholine. mdpi.com Research has indicated that xanthone derivatives can inhibit cholinesterase. up.ptnih.gov The presence of a methoxy group at the C-3 position of the xanthone structure has been suggested to enhance cholinesterase inhibitory activity. mdpi.com A series of 3-O-substituted xanthone derivatives showed good inhibitory activity against acetylcholinesterase (AChE), with some compounds exhibiting IC50 values in the sub-micromolar range. nih.gov

Aspartic proteases are a class of enzymes that play various physiological roles. mdpi.com Some xanthone derivatives have been studied for their ability to inhibit these enzymes. nih.govsci-hub.se For example, 1,3,6-trihydroxy-5-methoxyxanthone (B1609471) has been reported to have aspartic protease inhibitory activity. sci-hub.se In a study of compounds from Tovomita krukovii, several xanthones were identified, but they were found to be inactive against Candida albicans secreted aspartic proteases (SAP), while other non-xanthone compounds from the same plant did show inhibitory effects. nih.govresearchgate.net

Here is an interactive data table of selected xanthone derivatives and their inhibitory activities:

| Compound | Target Enzyme | Activity/IC50 |

| 3-O-substituted xanthone derivatives | Acetylcholinesterase (AChE) | IC50 = 0.88 to 1.28 µM |

| 1,3,6-trihydroxy-5-methoxyxanthone | Aspartic Proteases | Inhibitory Activity Reported |

The retinoid X receptor alpha (RXRα) is a nuclear receptor that plays a role in gene transcription. researchgate.netnih.gov Certain xanthone derivatives have been investigated for their effects on RXRα transcriptional activity. sci-hub.seresearchgate.net For instance, 1,3,6-trihydroxy-5-methoxyxanthone has been reported to possess RXRα transcriptional activity. sci-hub.se Studies on compounds from Cratoxylum formosum ssp. pruniflorum have shown that prenylated xanthones exhibited more potent effects on RXRα transcriptional inhibitory activities than simple xanthones. researchgate.net

The orphan nuclear receptor TR3 (also known as NGFI-B) is involved in cellular processes like proliferation and apoptosis. nih.gov Research has indicated that 1,3,6-trihydroxy-5-methoxyxanthone also exhibits TR3 receptor inducing activity. sci-hub.se The cellular localization of TR3 appears to determine its function, with nuclear TR3 promoting proliferation and mitochondrial TR3 being involved in apoptosis. nih.gov A specific compound, 1-(3,4,5-trihydroxyphenyl)nonan-1-one, has been shown to induce autophagic cell death in melanoma by promoting the translocation of TR3 to the mitochondria. nih.gov

Structure Activity Relationship Sar Studies of 3 Methoxyxanthone and Its Derivatives

Influence of Methoxy (B1213986) Group Position on Biological Activity

The position of the methoxy group (-OCH3) on the xanthone (B1684191) nucleus significantly impacts its biological effects. For instance, in studies on monoamine oxidase (MAO) inhibition, 1,5-dihydroxy-3-methoxyxanthone was identified as a potent inhibitor of MAO-A. mdpi.com The specific arrangement of a methoxy group at C-3 alongside hydroxyl groups at C-1 and C-5 appears to be a key determinant for this activity. mdpi.com

In the context of antifungal activity, the placement of the methoxy group also plays a critical role. For example, 3-methoxyxanthone has been synthesized and evaluated for its antifungal properties. up.pt The substitution pattern, including the location of the methoxy group, influences the compound's ability to interfere with fungal processes like ergosterol (B1671047) biosynthesis. up.pt

Furthermore, research on anticancer activity has shown that the position of methoxy groups can affect a compound's cytotoxicity. up.pt For example, the presence of a methoxy group at the C-5 position in certain xanthone derivatives has been associated with topoisomerase II inhibitory activity. up.pt In another study, 1,3,6-trihydroxy-5-methoxyxanthone (B1609471) was synthesized, and its cytotoxicity was evaluated, highlighting the importance of the methoxy group's location in conjunction with hydroxyl groups for potential antitumor effects. tandfonline.com

The following table summarizes the influence of methoxy group position on the biological activity of select xanthone derivatives:

| Compound | Methoxy Group Position(s) | Other Key Substituents | Biological Activity |

| 1,5-Dihydroxy-3-methoxyxanthone | C-3 | 1,5-dihydroxy | Potent MAO-A inhibitor mdpi.com |

| This compound | C-3 | - | Antifungal activity up.pt |

| Halohydrin-substituted xanthone | C-5 | Halohydrin at C-3 | Topoisomerase II inhibitory activity up.pt |

| 1,3,6-Trihydroxy-5-methoxyxanthone | C-5 | 1,3,6-trihydroxy | Cytotoxicity against cancer cell lines tandfonline.com |

| 1-Hydroxy-3,5-dimethoxyxanthone | C-3, C-5 | 1-hydroxy | Isolated from Swertia chirayita for SAR studies researchgate.net |

| 1,8-Dihydroxy-3,5-dimethoxyxanthone | C-3, C-5 | 1,8-dihydroxy | Isolated from Swertia chirayita for SAR studies researchgate.net |

Role of Hydroxyl and Other Substituents on Xanthone Core Activity

The presence and position of hydroxyl (-OH) groups on the xanthone core are critical for a wide range of biological activities. researchgate.net Phenolic hydroxyls are recognized as key active groups, particularly for scavenging free radicals like hydroxyl (•OH) and superoxide (B77818) (O2•−). researchgate.net The number of hydroxyl groups does not always correlate linearly with cytotoxic activity, indicating that their specific placement is a more significant factor. nih.gov

For instance, the presence of a hydroxyl group at the C-3 position has been identified as crucial for the biological activity of certain xanthone derivatives. tandfonline.comresearchgate.net In a study on acetylcholinesterase (AChE) inhibitors, which are relevant for Alzheimer's disease treatment, 1-hydroxy-3-O-substituted xanthone derivatives showed significant activity. researchgate.net The hydroxyl group at C-1 and the substitution pattern at C-3 were both important for this inhibitory effect. researchgate.netontosight.ai

Other substituents also play a significant role. For example, the introduction of halogenated benzylamine (B48309) substituents has been shown to contribute to the antioxidant and anti-inflammatory activities of xanthones. researchgate.net The presence of substituents at the C-5 and C-6 positions may also be beneficial for cytotoxic activity. tandfonline.com

The table below illustrates the role of hydroxyl and other substituents in the biological activity of various xanthone derivatives:

| Compound | Hydroxyl Group Position(s) | Other Substituents | Biological Activity |

| 1,6-Dihydroxyxanthone | C-1, C-6 | - | In vitro anticancer agent nih.gov |

| 1,3,7-Trihydroxyxanthone | C-1, C-3, C-7 | - | In vitro anticancer agent nih.gov |

| 1,3,6,8-Tetrahydroxyxanthone | C-1, C-3, C-6, C-8 | - | In vitro anticancer agent nih.gov |

| 1-Hydroxy-3-O-substituted xanthones | C-1 | O-substituent at C-3 | Acetylcholinesterase (AChE) inhibition researchgate.net |

| Xanthone with halogenated benzylamine substituent | Varies | Halogenated benzylamine | Antioxidant and anti-inflammatory activities researchgate.net |

| 1,3,6-Trihydroxy-5-methoxyxanthone | C-1, C-3, C-6 | Methoxy at C-5 | Cytotoxicity against cancer cells tandfonline.com |

Impact of Prenylation and Oxygenation Patterns on Pharmacological Profiles

Prenylation, the attachment of a prenyl group, and the pattern of oxygenation (the presence of hydroxyl or methoxy groups) on the xanthone core significantly influence the pharmacological profiles of these compounds. mdpi.com Prenyl groups can affect physicochemical properties like lipophilicity, which in turn impacts how the molecule interacts with biological targets. mdpi.comsemanticscholar.org These modifications can enhance a variety of biological activities, including antitumor, anti-inflammatory, antibacterial, and antifungal effects. researchgate.netrsc.org

The position of prenylation is crucial. mdpi.com For example, studies have shown that prenylation at the C-8 position is important for the anticancer and antibacterial activities of xanthones. mdpi.com In contrast, prenylation at C-4 may not be as effective in promoting certain activities, such as the inhibition of cyclin-dependent kinase 4 (CDK4). mdpi.com The combination of prenylation with specific oxygenation patterns often leads to enhanced bioactivity. For instance, xanthones with an isoprenyl group at C-8 and hydroxyl groups at C-1, C-3, and C-6 have demonstrated potent anticancer properties. mdpi.com

Oxygenation patterns alone also play a vital role. The degree of oxygenation, categorized into mono-, di-, tri-, tetra-, penta-, and hexa-oxygenated xanthones, influences their biological effects. nih.gov The specific arrangement of these oxygen-containing substituents is a key determinant of activity. mdpi.com

The following table details the impact of prenylation and oxygenation on the pharmacological profiles of selected xanthones:

| Compound | Prenylation | Oxygenation Pattern | Pharmacological Profile |

| α-Mangostin | Prenyl groups at C-2 and C-8 | 1,3,6-trihydroxy, 7-methoxy | Antibacterial, anticancer, CDK4 inhibition mdpi.com |

| γ-Mangostin | Prenyl groups at C-2 and C-8 | 1,3,6,7-tetrahydroxy | Potent CDK4 inhibition mdpi.com |

| Gartanin | Prenyl group at C-4 | 1,3,6,7-tetrahydroxy | Less effective CDK4 inhibition mdpi.com |

| 8-Desoxygartanin | Prenyl group at C-4 | 1,3,6-trihydroxy | Less effective CDK4 inhibition mdpi.com |

| Garcinone D | Hydroxylated isoprenyl at C-8 | 1,3,6-trihydroxy, 7-methoxy | Restored CDK4 inhibition mdpi.com |

| 3-Dimethyl-2-geranyl-4-prenylbellidifolin | Geranyl at C-2, Prenyl at C-4 | 1,5,6-trihydroxy | Antibacterial (M. tuberculosis) |

Correlation of Molecular Structure with Specific Biological Targets and Pathways

The specific molecular structure of a xanthone derivative determines its interaction with biological targets and its influence on cellular pathways. mdpi.comthieme-connect.com For example, certain xanthone derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.net Molecular docking studies have revealed that these xanthones can bind to the active site of AChE through interactions like π-π stacking and hydrogen bonding. researchgate.net

In the realm of anticancer research, xanthones have been shown to target various components of cancer pathology. Molecular docking studies have indicated that xanthone derivatives can form binding interactions with receptors such as telomerase, cyclooxygenase-2 (COX-2), and cyclin-dependent kinase-2 (CDK2). nih.gov For example, α-mangostin and other prenylated xanthones have been investigated for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. mdpi.com The ability of these xanthones to fit into the ATP binding pocket of CDK4 is a key factor in their inhibitory activity. mdpi.com

Furthermore, some xanthones have been identified as inhibitors of protein kinase C (PKC) isoforms. up.pt The differential potency of these xanthones towards individual PKC isoforms suggests they could be developed as selective inhibitors. up.pt The interaction of xanthone derivatives with the Nrf2/ARE signaling pathway has also been linked to their potential gastroprotective effects. researchgate.net

The table below correlates the molecular structure of specific xanthone derivatives with their biological targets and pathways:

| Compound/Derivative Class | Key Structural Features | Biological Target/Pathway |

| 1-Hydroxy-3-O-substituted xanthones | Hydroxyl at C-1, O-substituent at C-3 | Acetylcholinesterase (AChE) researchgate.net |

| Polyhydroxyxanthones | Multiple hydroxyl groups | Telomerase, COX-2, CDK2 nih.gov |

| Prenylated xanthones (e.g., α-mangostin, γ-mangostin) | Prenyl groups at C-2 and C-8, specific hydroxylation | Cyclin-dependent kinase 4 (CDK4) mdpi.com |

| 1-Formyl-4-hydroxy-3-methoxyxanthone | Formyl at C-1, hydroxyl at C-4, methoxy at C-3 | Protein Kinase C (PKC) isoforms up.pt |

| Xanthone derivatives | General xanthone scaffold | Nrf2/ARE signaling pathway researchgate.net |

Advanced Delivery Systems for 3 Methoxyxanthone Research

Nanotechnology-Based Approaches for Enhancing Bioavailability of Methoxyxanthones

Nanotechnology offers a promising avenue for improving the delivery of poorly water-soluble compounds like methoxyxanthones. mdpi.com By encapsulating these compounds within nanocarriers, it is possible to enhance their stability, control their release, and improve their pharmacokinetic profiles. mdpi.com

Encapsulation in Polymeric Nanocarriers (e.g., PLGA Nanocapsules, Nanospheres)

Polymeric nanoparticles, which can be formulated as either nanospheres or nanocapsules, are a versatile platform for drug delivery. ekb.eg Nanospheres consist of a solid matrix in which the drug is dispersed, while nanocapsules have a core-shell structure with the drug encapsulated within an oily core surrounded by a polymeric membrane. ekb.egjaper.in

Poly(D,L-lactide-co-glycolide) (PLGA), a biodegradable and biocompatible polymer, has been extensively studied for the encapsulation of xanthones, including 3-Methoxyxanthone. ekb.egresearchgate.net Studies have shown that both this compound-loaded PLGA nanospheres and nanocapsules can be successfully prepared. researchgate.net

Research has demonstrated that the encapsulation of this compound in PLGA nanocapsules results in a significant improvement in its inhibitory effect on nitric oxide (NO) production in macrophage cell lines. nih.gov While free this compound at a concentration of 100 microM showed a 16.5% reduction in NO production, the equivalent concentration of encapsulated this compound led to an 80.0% decrease. nih.gov This remarkable enhancement is attributed to the improved intracellular delivery of the compound when encapsulated. nih.gov

The characteristics of these nanocarriers, such as particle size and encapsulation efficiency, are crucial for their performance. For instance, this compound-loaded PLGA nanocapsules have been prepared with a mean particle size of 245 nm and a high encapsulation efficiency of 81.2%. oup.com Similarly, nanospheres containing this compound have been developed with a mean diameter of less than 170 nm and an incorporation efficiency of 42%. researchgate.net

Table 1: Characteristics of this compound-Loaded PLGA Nanocarriers

| Nanocarrier Type | Polymer | Mean Particle Size | Encapsulation/Incorporation Efficiency | Reference |

| Nanocapsules | PLGA | 245 nm | 81.2% | oup.com |

| Nanospheres | PLGA | <170 nm | 42% | researchgate.net |

Cellular Uptake Mechanisms of Encapsulated this compound

The enhanced biological activity of encapsulated this compound is directly linked to its efficient uptake by cells. nih.gov Fluorescence microscopy studies have confirmed that the uptake of this compound-loaded PLGA nanocapsules by macrophages occurs through a phagocytic process. nih.gov

Phagocytosis is a primary mechanism by which cells engulf large particles, making it a key pathway for the internalization of nanocarriers. researchgate.net This process allows the nanocapsules to be taken into the cell, where the encapsulated this compound can then be released to exert its biological effects. nih.gov The ability of these nanocarriers to be readily taken up by cells like macrophages is a significant factor in the improved efficacy of the encapsulated compound compared to its free form. nih.govresearchgate.net

Future Research Directions and Therapeutic Potential of 3 Methoxyxanthone

Identification of Novel Molecular Targets

While preliminary research has hinted at the biological activities of 3-Methoxyxanthone, the precise molecular targets through which it exerts its effects remain largely unknown. Identifying these targets is paramount for understanding its mechanism of action and for the rational design of more effective therapeutic agents.

Future research should employ a variety of modern drug discovery techniques to uncover the molecular targets of this compound. These may include:

Affinity-based proteomics: This approach can identify proteins that directly bind to this compound.

Computational modeling and docking studies: These in silico methods can predict potential binding sites on various proteins.

High-throughput screening: Testing this compound against a large panel of enzymes, receptors, and other biological targets can reveal novel activities.

Some xanthone (B1684191) derivatives have been shown to interact with targets like protein kinases, which are often implicated in cancer and inflammatory diseases. up.pt For instance, some xanthones have been identified as inhibitors of protein kinase C (PKC) isoforms. up.pt Investigating whether this compound shares these or other targets is a promising avenue of research. The structural similarity to other bioactive xanthones suggests that it may also modulate signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. mdpi.com

Development of this compound Analogs with Enhanced Efficacy and Selectivity

Once the pharmacokinetic profile and molecular targets of this compound are better understood, the next logical step is to synthesize and evaluate a library of its analogs. The goal of this medicinal chemistry effort is to improve upon the parent compound's properties, such as:

Enhanced Potency: Creating analogs that are effective at lower concentrations.

Improved Selectivity: Designing molecules that interact specifically with the desired target, thereby reducing off-target effects.

Favorable Pharmacokinetic Properties: Modifying the structure to improve solubility, bioavailability, and metabolic stability.

Structure-activity relationship (SAR) studies will be crucial in this phase. d-nb.infonih.gov By systematically modifying the xanthone scaffold, for example, by altering the position and nature of the methoxy (B1213986) group or introducing other functional groups, researchers can determine which structural features are essential for biological activity. up.ptnih.govontosight.ai Various synthetic strategies can be employed to create these analogs, including classical methods and more modern techniques like microwave-assisted synthesis. core.ac.ukresearchgate.netwits.ac.za

For example, studies on other xanthone derivatives have shown that the number and position of hydroxyl and methoxy groups can significantly influence their biological activities, such as antioxidant and cytotoxic effects. ontosight.aimdpi.com The development of prenylated xanthone derivatives has also been explored to enhance antitumor activity. core.ac.uk

Table 2: Examples of Synthetic Xanthone Derivatives and Their Potential for Enhanced Activity

| Derivative Class | Modification Strategy | Potential Advantage |

| Hydroxylated Analogs | Introduction or repositioning of hydroxyl groups | May enhance antioxidant and cytotoxic activities. ontosight.aimdpi.com |

| Prenylated Analogs | Addition of prenyl groups | Can increase lipophilicity and potentially improve cell membrane permeability and antitumor activity. core.ac.uk |

| Aminoalkoxy Analogs | Introduction of nitrogen-containing side chains | May improve anticancer activity. up.pt |

| Glycosylated Analogs | Attachment of sugar moieties | Could alter solubility and bioavailability. researchgate.netfrontiersin.org |

This table provides examples of modification strategies and does not represent a comprehensive list or confirmed outcomes for this compound analogs.

Preclinical and Clinical Translation Considerations for this compound-Based Compounds

The ultimate goal of this research is to translate promising this compound-based compounds into clinical use. This requires a rigorous and well-defined path of preclinical and clinical studies.

Preclinical Development: Before a compound can be tested in humans, it must undergo extensive preclinical evaluation. profil.com This involves:

In vitro studies: Assessing the compound's efficacy and mechanism of action in cell-based models. profil.com

In vivo studies: Evaluating the compound's efficacy and safety in animal models of specific diseases. profil.com

Toxicology studies: Determining the potential for adverse effects at various doses. profil.com

The development of novel drug delivery systems, such as nanoencapsulation, may be necessary to overcome challenges like the poor solubility of this compound and its analogs, potentially enhancing their therapeutic effect. phcogrev.comnih.govnih.gov

Clinical Trials: If a this compound-based compound demonstrates a favorable efficacy and safety profile in preclinical studies, it can then proceed to clinical trials in humans. profil.com This process is typically divided into several phases:

Phase 0/I: The initial studies in a small number of healthy volunteers to assess safety, tolerability, and pharmacokinetics. profil.com

Phase II: Studies in a larger group of patients to evaluate the drug's effectiveness and further assess its safety.

Phase III: Large-scale trials to confirm the drug's effectiveness, monitor side effects, and compare it to standard treatments.

Phase IV: Post-marketing studies to gather additional information on the drug's risks, benefits, and optimal use.

The journey from the laboratory to a clinically approved drug is long and challenging. However, the unique properties of this compound and the broader class of xanthones provide a strong rationale for continued and focused research efforts.

Q & A

Q. How is this compound’s inhibitory effect on nitric oxide (NO) production quantified in vitro, and what are the baseline experimental parameters?

- Methodological Answer : Standard assays measure NO inhibition using lipopolysaccharide (LPS)-stimulated macrophages. Cells are treated with this compound (2–100 μM) for 24 hours, and NO levels are quantified via Griess reaction (OD550 measurement). Basal production (untreated cells) and 100% production (LPS-only) serve as controls. Encapsulation in PLGA nanocapsules enhances solubility and dose-dependent efficacy, reducing NO production by 40–60% at 50 μM .

Q. What spectroscopic techniques are used to characterize this compound’s photophysical properties?

- Methodological Answer : UV-Vis absorption and fluorescence spectroscopy are primary tools. Solvent polarity and pH significantly affect spectral profiles: in aqueous solutions (pH 7–12), this compound exhibits a long-wave emission band (λem ≈ 450 nm) attributed to phototautomerization or exciplex formation. Methanol or DMSO solvents stabilize the excited singlet state, enabling detection of adiabatic photodissociation intermediates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variability in experimental design, such as cell lines (e.g., RAW264.7 vs. primary macrophages), solvent carriers (DMSO vs. PLGA nanocapsules), or LPS concentrations. A meta-analysis approach is recommended:

- Step 1 : Normalize data using % inhibition relative to LPS-only controls.

- Step 2 : Apply multivariate regression to isolate confounding variables (e.g., encapsulation efficiency, particle size in PLGA systems) .

- Step 3 : Validate findings using orthogonal assays (e.g., ELISA for TNF-α suppression) .

Q. What strategies optimize the formulation of this compound in PLGA nanoparticles for enhanced bioavailability?

- Methodological Answer : Design of Experiments (DoE) is critical for optimizing encapsulation efficiency (EE) and release kinetics:

- Factors : PLGA molecular weight (10–50 kDa), drug:polymer ratio (1:5–1:20), and emulsifier concentration (0.5–2% PVA).

- Responses : EE (>80% achieved with 1:10 ratio and 15 kDa PLGA), particle size (150–250 nm via dynamic light scattering), and sustained release over 72 hours (pH 7.4) .

- Validation : In vivo pharmacokinetic studies in rodent models confirm 3-fold higher AUC compared to free drug .

Q. What mechanistic insights explain this compound’s pH-dependent fluorescence behavior, and how can this inform drug delivery tracking?

- Methodological Answer : The compound’s fluorescence shifts (Δλem ≈ 50 nm) in acidic vs. neutral environments result from proton transfer in the excited state. Time-resolved fluorescence spectroscopy reveals dual emission lifetimes (τ1 ≈ 1.2 ns, τ2 ≈ 4.5 ns), indicating competing phototautomer and exciplex species. This property enables real-time tracking of drug release from pH-responsive nanocarriers (e.g., tumor-targeted PLGA systems) .

Q. How does structural modification of the xanthone scaffold (e.g., hydroxyl/methoxy positioning) influence bioactivity?

- Methodological Answer : Comparative SAR studies using analogs (e.g., 3-Hydroxy-4-methoxyxanthone, 1,8-dihydroxy-3-methoxyxanthone) reveal:

- Anti-inflammatory activity : Methoxy groups at C3 enhance NO inhibition (IC50 = 28 μM) versus hydroxylated analogs (IC50 > 50 μM) .

- Antioxidant capacity : C4 hydroxylation increases radical scavenging (EC50 = 12 μM in DPPH assay) .

- Tools : Density Functional Theory (DFT) calculations correlate electronic properties (HOMO-LUMO gap) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.